

In-depth Technical Guide: 1-methyl-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-methyl-1H-indole-7-carboxylic acid

Cat. No.: B067419

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-methyl-1H-indole-7-carboxylic acid**, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, commercial availability, and a review of the current, albeit limited, publicly available information regarding its synthesis and biological activity.

Chemical Identity and Properties

CAS Number: 167479-16-5

Molecular Formula: C₁₀H₉NO₂

Molecular Weight: 175.18 g/mol

Structure:

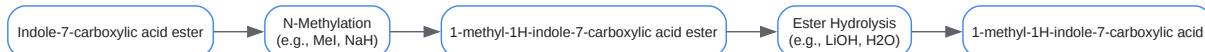
Caption: Chemical structure of **1-methyl-1H-indole-7-carboxylic acid**.

Physicochemical Data Summary

Property	Value	Source
CAS Number	167479-16-5	Multiple Suppliers
MDL Number	MFCD09879957	Sigma-Aldrich
Molecular Formula	C ₁₀ H ₉ NO ₂	Sigma-Aldrich
Molecular Weight	175.18 g/mol	Sigma-Aldrich
Physical Form	Solid	Synthonix Corporation
Purity	≥97%	Synthonix Corporation
InChI Key	DWKIPLIDZYRILV-UHFFFAOYSA-N	Sigma-Aldrich
SMILES	CN1C=CC2=C(C1)C=CC=C2C(=O)O	Inferred

Commercial Availability

1-methyl-1H-indole-7-carboxylic acid is available from several chemical suppliers, indicating its utility as a building block in research and development.


Table of Suppliers

Supplier	Product Number	Purity
Sigma-Aldrich	CDS017327	Not specified
Synthonix Corporation	SY3H98B97C0D	≥97%

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for **1-methyl-1H-indole-7-carboxylic acid** are not readily available in the public domain. However, general methods for the N-methylation and carboxylation of indole scaffolds are well-established in organic chemistry literature. The synthesis would likely involve the N-methylation of a suitable indole-7-carboxylic acid ester precursor, followed by hydrolysis of the ester to yield the final carboxylic acid.

A plausible, though unverified, synthetic workflow is proposed below based on standard organic chemistry principles.

[Click to download full resolution via product page](#)

Caption: A potential synthetic workflow for **1-methyl-1H-indole-7-carboxylic acid**.

Researchers should consult standard organic synthesis textbooks and journals for detailed procedures on N-methylation of indoles and ester hydrolysis. Reaction conditions, such as choice of base, solvent, and temperature, would require optimization for this specific substrate.

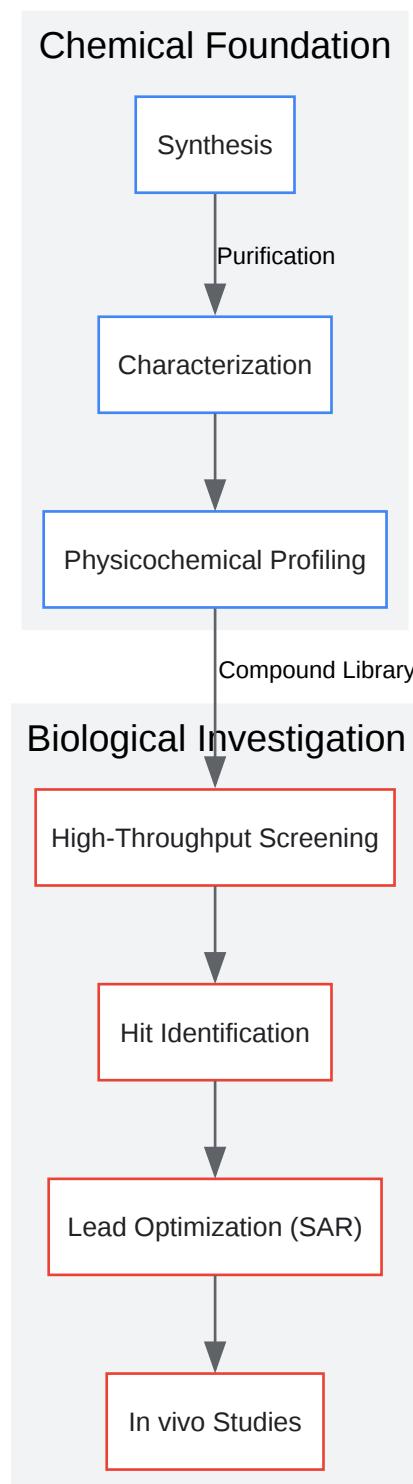
Biological Activity and Signaling Pathways

As of the date of this guide, there is a notable absence of published data on the specific biological activity of **1-methyl-1H-indole-7-carboxylic acid**. While the indole carboxylic acid scaffold is a common motif in many biologically active molecules, the specific effects of this particular substitution pattern have not been characterized.

Indole derivatives, in a broader sense, are known to interact with a wide range of biological targets and have been investigated for various therapeutic applications, including as:

- Anti-cancer agents: Some indole compounds have been shown to modulate signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways.
[\[1\]](#)
- Kinase inhibitors: The indole nucleus can serve as a scaffold for the development of inhibitors of various protein kinases, which are crucial regulators of cellular processes.
- Receptor modulators: Indole-containing molecules have been designed to target specific receptors, such as the insulin-like growth factor 1 receptor (IGF-1R), which is implicated in cancer.
[\[2\]](#)

Given the lack of specific data, the biological role of **1-methyl-1H-indole-7-carboxylic acid** remains an open area for investigation. Researchers in drug discovery may find this compound


to be a valuable starting point or intermediate for the synthesis of novel therapeutic agents.

Future Research Directions

The dearth of information on the biological effects of **1-methyl-1H-indole-7-carboxylic acid** presents a clear opportunity for further research. Key areas for investigation include:

- Synthesis Optimization: Development and publication of a robust and scalable synthesis protocol.
- Biological Screening: High-throughput screening against a panel of common drug targets (e.g., kinases, G-protein coupled receptors, nuclear receptors) to identify potential biological activity.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand how structural modifications influence any identified biological activity.
- Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to evaluate its drug-like potential.

The logical workflow for investigating a novel chemical entity like **1-methyl-1H-indole-7-carboxylic acid** is depicted below.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the investigation of a novel chemical entity.

In conclusion, **1-methyl-1H-indole-7-carboxylic acid** is a readily available chemical building block with unexplored potential in the field of drug discovery and development. This guide provides the foundational information necessary for researchers to embark on the synthesis and biological evaluation of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric IGF-1R Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide: 1-methyl-1H-indole-7-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b067419#1-methyl-1h-indole-7-carboxylic-acid-cas-number-and-supplier]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com